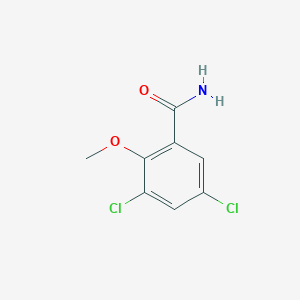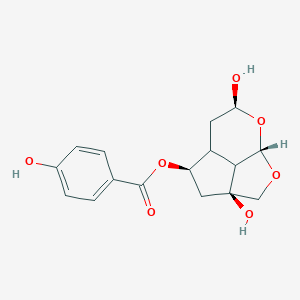
N-benzyl-4-hydroxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-hydroxybutanamide (NBHBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBHBA is a derivative of gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter in the brain. NBHBA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-benzyl-4-hydroxybutanamide is not fully understood. However, it is believed to act on the GHB receptor, which is a subtype of the GABA receptor. This compound has been shown to increase GABAergic neurotransmission, leading to its potential as a treatment for alcohol and drug addiction. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase GABAergic neurotransmission, leading to reduced alcohol consumption and withdrawal symptoms. Additionally, this compound has been shown to have neuroprotective effects, including reducing neuronal damage and inflammation in animal models of traumatic brain injury and stroke. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using N-benzyl-4-hydroxybutanamide in lab experiments is its potential as a treatment for alcohol and drug addiction. Additionally, this compound has been shown to have neuroprotective and anti-inflammatory properties, making it a useful tool for studying the mechanisms of traumatic brain injury and inflammatory bowel disease. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which may affect the validity of the results.
将来の方向性
There are several future directions for N-benzyl-4-hydroxybutanamide research, including its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use as a treatment for alcohol and drug addiction. Furthermore, the development of novel synthesis methods and purification techniques may improve the yield and purity of this compound, making it more accessible for scientific research.
科学的研究の応用
N-benzyl-4-hydroxybutanamide has been used in various scientific research applications, including its potential as a treatment for alcohol and drug addiction, as well as its neuroprotective and anti-inflammatory properties. This compound has been shown to reduce alcohol consumption and withdrawal symptoms in animal models, indicating its potential as a treatment for alcohol addiction. Additionally, this compound has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
N-benzyl-4-hydroxybutanamide |
InChI |
InChI=1S/C11H15NO2/c13-8-4-7-11(14)12-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) |
InChIキー |
OTMXCBMQBZIPSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCCO |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)




![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)